molecular formula C14H11ClN2O3 B13983079 2-(2-((5-Chloropyridin-2-yl)amino)-2-oxoethyl)benzoic acid

2-(2-((5-Chloropyridin-2-yl)amino)-2-oxoethyl)benzoic acid

Katalognummer: B13983079
Molekulargewicht: 290.70 g/mol
InChI-Schlüssel: RTNVUPREXKCMKI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

The synthesis of 2-(2-((5-Chloropyridin-2-yl)amino)-2-oxoethyl)benzoic acid typically involves the reaction of 5-chloropyridin-2-amine with 2-oxoethyl benzoic acid under specific reaction conditions . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to achieve higher yields and purity of the compound.

Analyse Chemischer Reaktionen

2-(2-((5-Chloropyridin-2-yl)amino)-2-oxoethyl)benzoic acid undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where one functional group is replaced by another. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts.

Wissenschaftliche Forschungsanwendungen

2-(2-((5-Chloropyridin-2-yl)amino)-2-oxoethyl)benzoic acid has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an inhibitor of specific enzymes or receptors.

    Industry: It is used in the development of new materials and as a component in various industrial processes.

Wirkmechanismus

The mechanism of action of 2-(2-((5-Chloropyridin-2-yl)amino)-2-oxoethyl)benzoic acid involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes or receptors, thereby modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Vergleich Mit ähnlichen Verbindungen

2-(2-((5-Chloropyridin-2-yl)amino)-2-oxoethyl)benzoic acid can be compared with other similar compounds, such as:

Eigenschaften

Molekularformel

C14H11ClN2O3

Molekulargewicht

290.70 g/mol

IUPAC-Name

2-[2-[(5-chloropyridin-2-yl)amino]-2-oxoethyl]benzoic acid

InChI

InChI=1S/C14H11ClN2O3/c15-10-5-6-12(16-8-10)17-13(18)7-9-3-1-2-4-11(9)14(19)20/h1-6,8H,7H2,(H,19,20)(H,16,17,18)

InChI-Schlüssel

RTNVUPREXKCMKI-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)CC(=O)NC2=NC=C(C=C2)Cl)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.